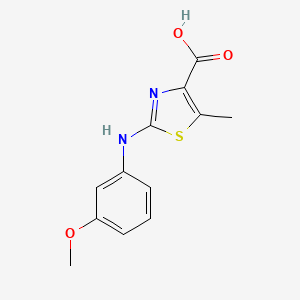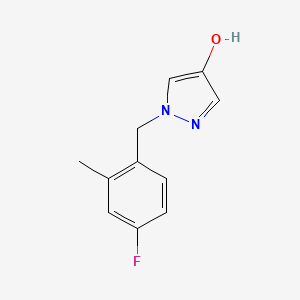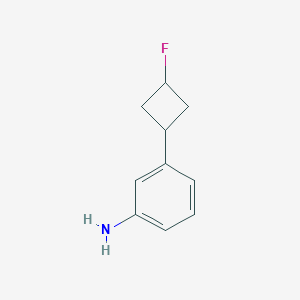
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide
Übersicht
Beschreibung
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is known for its potent and selective inhibition of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination and Fluorination:
Amidation: The formation of the amide bond by reacting the bromofluorobenzene derivative with 1-methylcyclopropylamine under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein kinase B-Raf and its role in cell signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit B-Raf, a target in certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide involves the inhibition of the protein kinase B-Raf. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell growth and proliferation. By targeting B-Raf, the compound can potentially halt the growth of cancer cells that rely on this pathway for survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-fluorobenzamide: Lacks the cyclopropyl group, making it less selective for B-Raf.
3-Fluoro-N-(1-methylcyclopropyl)benzamide: Lacks the bromine atom, affecting its reactivity and selectivity.
4-Bromo-N-(1-methylcyclopropyl)benzamide: Lacks the fluorine atom, altering its chemical properties and biological activity.
Uniqueness
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide is unique due to the presence of both bromine and fluorine atoms, along with the 1-methylcyclopropyl group. This combination of functional groups enhances its selectivity and potency as a B-Raf inhibitor, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYQFGBYKFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)

![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)




![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)


